molecular formula C17H14ClFN4O2 B4620321 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide

Cat. No. B4620321
M. Wt: 360.8 g/mol
InChI Key: RPXRXWLFRRXSEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves multiple steps, including reactions such as cyclization, acylation, and amidation. For instance, the synthesis of novel pyrazole compounds can be achieved by reacting specific chloro- and fluoro-substituted precursors with other chemical entities through processes like hydrazinolysis, chlorination, oxidation, and hydrolysis. These methods yield compounds with various substituents, demonstrating the versatility of pyrazole synthesis techniques (Yang Yun-shang, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction and density-functional-theory (DFT) calculations. These analyses reveal detailed information on the compounds' crystal structures, including bond lengths, angles, and the overall geometry. For example, the study by Li-qun Shen et al. (2012) discusses the crystal structure of pyrazole derivatives, highlighting their stable forms and tautomeric equilibria based on Gibbs free energy calculations (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions that modify their structures and properties. These reactions include nucleophilic substitutions and the formation of adducts with metals. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement reactions in the synthesis of radiolabeled compounds for medical imaging (R. Katoch-Rouse & A. Horti, 2003).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the synthesis methods and structural characteristics of compounds related to "1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide." Bonacorso et al. (2003) reported the preparation and crystal structure determination of copper(II) chloride adducts with similar ligands. These adducts demonstrate the potential for the development of anticancer drugs, highlighting the importance of structural analysis in understanding the pharmacophore's interaction with biological targets (Bonacorso, Lang, Lewandowski, Martins, Peppe, & Zanatta, 2003).

Medicinal Chemistry Applications

The compound's derivatives have been investigated for their therapeutic potential, particularly in cancer treatment. For example, the synthesis of fluorinated pyrazoles, which are structurally related to "1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide," has been explored for their use as building blocks in medicinal chemistry. These compounds offer pathways for further functionalization, essential for the development of new therapeutic agents (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).

properties

IUPAC Name

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2/c1-11-3-2-4-16(20-11)21-17(24)15-7-8-23(22-15)10-25-12-5-6-14(19)13(18)9-12/h2-9H,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXRXWLFRRXSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide
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1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide

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